N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycylglycine
Description
N-[(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycylglycine is a synthetic glycine derivative featuring an isoindolinone core (1-oxo-1,3-dihydro-2H-isoindol-2-yl) conjugated to a dipeptide (glycylglycine) via an acetyl linker.
Properties
Molecular Formula |
C14H15N3O5 |
|---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
2-[[2-[[2-(3-oxo-1H-isoindol-2-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H15N3O5/c18-11(16-6-13(20)21)5-15-12(19)8-17-7-9-3-1-2-4-10(9)14(17)22/h1-4H,5-8H2,(H,15,19)(H,16,18)(H,20,21) |
InChI Key |
TVDGNRPJIXOMHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycylglycine typically involves the reaction of phthalic anhydride with glycine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity. The compound can be purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amino acids and phthalic acid derivatives.
Scientific Research Applications
N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycylglycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Structural Analogues
Phthalimide Derivatives
Compounds such as (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate (Compound 1 in ) share the isoindole backbone but differ in oxidation state (1,3-dioxo vs. 1-oxo) and functional groups (nitrate ester vs. glycylglycine). The 1,3-dioxo substitution enhances electron-withdrawing properties, which is critical for NO release in sickle cell anemia therapeutics. However, this modification increases mutagenic risk, as shown in Ames tests (mutagenic potency: 0–4,803 revertants/μmol) .
Indolylacetyl Glycine Derivatives
- N-(1H-Indol-2-ylacetyl)glycine () and N-(3-Indolylacetyl)glycine () replace the isoindolinone with an indole ring. The indole moiety, a bioisostere of isoindolinone, is associated with plant hormone activity (e.g., auxin analogs) but lacks the conformational restraint of isoindolinone. These compounds exhibit lower molecular weights (232.24 g/mol) compared to the target compound, likely due to the shorter peptide chain .
Glycine-Chain Variants
- Glycinamide,N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]glycylglycylglycylglycyl... The additional glycine residues may enhance hydrogen bonding with biological targets .
Key Research Findings
- Mutagenicity vs. The target compound’s lack of nitro groups may mitigate this risk.
- Peptide Chain Influence : Glycylglycine enhances solubility compared to shorter chains (e.g., acetyl-glycine in ), though excessive glycine units () may hinder cellular uptake .
Biological Activity
N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycylglycine is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes an isoindole moiety linked to a glycine derivative. The molecular formula is with a molecular weight of approximately 250.26 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O3 |
| Molecular Weight | 250.26 g/mol |
| IUPAC Name | N-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)acetylglycylglycine |
| CAS Number | 3916-40-3 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This compound may exert its effects through:
1. Enzyme Inhibition:
It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
2. Receptor Modulation:
The compound may bind to receptors, influencing signal transduction pathways that regulate various physiological processes.
3. Antioxidant Activity:
Preliminary studies suggest it may possess antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15.4 |
| MCF7 (Breast) | 12.8 |
| A549 (Lung) | 18.5 |
These results suggest that the compound can inhibit cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Activity
N-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycylglycine has also shown promising antimicrobial properties. It has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate its potential as a therapeutic agent against bacterial infections.
Case Studies and Research Findings
Several studies have investigated the biological activity of N-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycylglycine:
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the compound's effects on glioblastoma cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2024) assessed the antimicrobial properties of the compound against multi-drug resistant bacterial strains. The study concluded that N-(1-Oxo...) displayed superior efficacy compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
